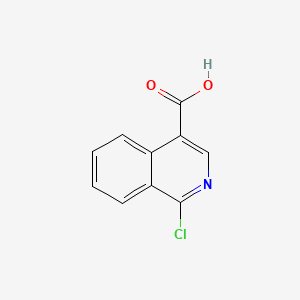

Ácido 1-cloroisoquinolina-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

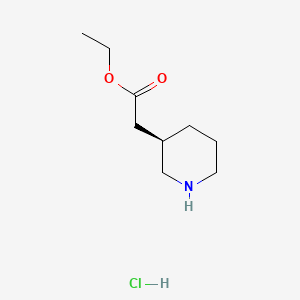

1-Chloroisoquinoline-4-carboxylic acid is a chemical compound with the formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . It has been used in a homocoupling reaction to yield bis-isoquinoline, each enantiomer of which might be very useful as a chiral ligand for asymmetric synthesis .

Synthesis Analysis

A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis

The molecular formula of 1-Chloroisoquinoline-4-carboxylic acid is C10H6ClNO2 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

1-Chloroisoquinoline-4-carboxylic acid has been used in a homocoupling reaction to yield bis-isoquinoline . Each enantiomer of the resulting bis-isoquinoline might be very useful as a chiral ligand for asymmetric synthesis .Physical and Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . They exhibit strong hydrogen bonding between molecules, therefore, they have high boiling points compared to other substances of comparable molar mass .Aplicaciones Científicas De Investigación

Síntesis Química

El ácido 1-cloroisoquinolina-4-carboxílico se utiliza en la síntesis química . Se puede utilizar en una reacción de homoacoplamiento para producir bis-isoquinolina . Cada enantiómero de bis-isoquinolina puede ser muy útil como ligando quiral para la síntesis asimétrica .

Actividad Antiproliferativa

Este compuesto se utiliza en la preparación de nuevos derivados de aminoisoquinolinilurea . Estos derivados muestran actividad antiproliferativa contra líneas celulares de melanoma , lo que indica aplicaciones potenciales en la investigación y el tratamiento del cáncer.

Derivados de Quinolina e Isoquinolina

El ácido 1-cloroisoquinolina-4-carboxílico es un tipo de isoquinolina, que es un producto de fusión de un anillo de benceno y un núcleo de piridina . Las isoquinolinas se encuentran en la naturaleza y se utilizan en el diseño de muchos compuestos sintéticos contra la malaria .

Reacciones de Bromación

La quinolina y la isoquinolina, incluido el ácido 1-cloroisoquinolina-4-carboxílico, se pueden bromar con un alto rendimiento calentando sus clorhidratos con bromo en nitrobenceno . Esto da como resultado 4-bromoquinolina y 4-bromoisoquinolina .

Síntesis de Skraup

El ácido 1-cloroisoquinolina-4-carboxílico puede usarse potencialmente en la síntesis de Skraup

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases .

Mode of Action

Carboxylic acids, a group to which this compound belongs, are known to react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .

Biochemical Pathways

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . Alkaline phosphatases play a crucial role in many biological processes, including protein dephosphorylation, transphosphorylation, and the regulation of intracellular levels of phosphate .

Pharmacokinetics

For instance, the presence of a carboxylic acid group can impact the compound’s solubility and absorption .

Result of Action

Similar compounds such as quinoline-4-carboxylic acid derivatives have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloroisoquinoline-4-carboxylic acid. It’s important to note that factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of many chemical compounds .

Propiedades

IUPAC Name |

1-chloroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPWFBQHRVYUDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695162 |

Source

|

| Record name | 1-Chloroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260794-26-0 |

Source

|

| Record name | 1-Chloroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroisoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)